ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a piperazine ring, making it a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of CCG-195224 is the RhoA/serum response factor (SRF) pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and proliferation .
Mode of Action
CCG-195224 acts as an inhibitor of the RhoA/SRF pathway . It operates downstream of RhoA and inhibits SRF-mediated gene expression and cell migration . The S-isomer of CCG-195224 exhibits higher inhibitory effects on these cellular events triggered by MRTF-A activation .
Biochemical Pathways
The RhoA/SRF pathway is a key biochemical pathway affected by CCG-195224 . This pathway is involved in the regulation of gene expression, cell migration, and other cellular functions . By inhibiting this pathway, CCG-195224 can suppress several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Pharmacokinetics
It’s known that the compound displays activity in several in vitro cancer cell functional assays . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CCG-195224 and their impact on its bioavailability.
Result of Action
CCG-195224 has been shown to have significant effects at the molecular and cellular levels. It inhibits the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole or piperazine rings .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with comparable structures and biological activities. Examples include:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides: Investigated for their antiviral properties.
Uniqueness
What sets ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate apart is its unique combination of an indole moiety with a piperazine ring, which may confer distinct biological activities and therapeutic potential. This structural uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 4-[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-2-34-25(33)29-14-12-28(13-15-29)20(31)16-35-24-27-21-18-10-6-7-11-19(18)26-22(21)23(32)30(24)17-8-4-3-5-9-17/h3-11,26H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAFMKZAZSZOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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